pyrazine-2,6-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNLQQGRYTCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pyrazine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pyrazine-2,6-dicarbonitrile, a key heterocyclic compound, has garnered significant interest within the scientific community. Its unique electronic properties and versatile reactivity make it a valuable building block in the synthesis of a wide array of functional molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, and characteristic reactivity, offering insights grounded in established experimental data and mechanistic principles. By understanding the fundamental chemistry of this compound, researchers can better harness its potential in the design and creation of novel materials and therapeutics.
Synthesis of this compound: A Focus on Palladium-Catalyzed Cyanation
The most prevalent and efficient method for the synthesis of this compound is through the nucleophilic substitution of a dihalo-pyrazine precursor. Specifically, the palladium-catalyzed cyanation of 2,6-dibromopyrazine stands as a robust and widely adaptable strategy.[1] This transformation is a powerful tool in organic synthesis, allowing for the direct introduction of a nitrile functional group into an aromatic system.
The choice of a palladium catalyst is critical for the success of this reaction. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)₄) are commonly employed.[1] The reaction typically utilizes a cyanide source, with zinc cyanide (Zn(CN)₂) being a frequently used reagent. The use of zinc cyanide is advantageous as it is less acutely toxic than alkali metal cyanides and its lower solubility can help to control the concentration of free cyanide in the reaction mixture, mitigating catalyst poisoning.[2]
Causality in Experimental Design: The solvent plays a crucial role in facilitating the reaction. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are often the solvent of choice. DMF's high dielectric constant helps to dissolve the reactants and intermediates, while its aprotic nature prevents unwanted side reactions with the nucleophilic cyanide. The reaction is typically conducted at elevated temperatures, often under reflux, to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol: Palladium-Catalyzed Cyanation of 2,6-Dibromopyrazine
This protocol is a representative example based on established palladium-catalyzed cyanation reactions of aryl halides.[2][3] Optimization may be required for specific laboratory conditions.
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyrazine (1.0 eq). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add zinc cyanide (Zn(CN)₂, 1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic and Physical Properties
Table 1: Predicted and Observed Physical and Spectroscopic Data
| Property | Predicted/Observed Value | Reference/Rationale |
| Physical State | Crystalline solid | Typical for small, rigid organic molecules. |
| Melting Point | Not reported; expected to be elevated | Symmetrical structure and polar nitrile groups lead to strong intermolecular interactions. |
| Boiling Point | Not reported; likely high | High molecular weight and polarity. |
| ¹H NMR | Aromatic singlet | Due to the symmetrical nature of the molecule, the two protons on the pyrazine ring are chemically equivalent. The electron-withdrawing nature of the nitrile groups will shift this signal downfield. For comparison, the protons in pyrazine-2-carbonitrile appear at δ 8.86 and 8.72 ppm.[4] |
| ¹³C NMR | Aromatic and nitrile carbon signals | Expect signals for the quaternary carbons attached to the nitrile groups, the protonated carbons of the pyrazine ring, and the nitrile carbons themselves. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the nitrile groups. |
| IR Spectroscopy | Strong C≡N stretch | A characteristic sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. Aromatic C-H and C=N stretching vibrations will also be present. |
| Mass Spectrometry | Molecular ion peak at m/z = 130.11 | The molecular formula is C₆H₂N₄. Fragmentation patterns may involve the loss of HCN. |
Chemical Reactivity: An Electron-Deficient Aromatic System
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in a 1,4-relationship.[6] This electronic characteristic is further amplified in this compound by the strong electron-withdrawing nature of the two nitrile groups. This pronounced electron deficiency dictates the compound's reactivity, making it susceptible to nucleophilic attack while being relatively unreactive towards electrophiles.
Caption: Reactivity profile of this compound.
3.1. Nucleophilic Aromatic Substitution
The carbon atoms of the pyrazine ring in this compound are highly electrophilic and are thus activated towards nucleophilic aromatic substitution (SₙAr). Halogenated pyrazines readily undergo substitution reactions with various nucleophiles, and it is expected that the nitrile groups in this compound would also be susceptible to displacement under certain conditions, or that the ring protons could be displaced by strong nucleophiles.
3.2. Reactivity of the Nitrile Groups
The nitrile functional groups are versatile handles for further chemical transformations. They can undergo a variety of reactions, including:
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, yielding pyrazine-2,6-dicarboxylic acid. This transformation opens up avenues for the synthesis of coordination polymers and metal-organic frameworks.
-
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 2,6-bis(aminomethyl)pyrazine is a valuable building block for the synthesis of ligands and pharmacologically active compounds.
-
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, serving as dienophiles or dipolarophiles, to construct more complex heterocyclic systems.
3.3. Basicity
Pyrazine itself is a weak base, significantly less basic than pyridine.[6] The presence of two strongly electron-withdrawing dicarbonitrile groups in this compound is expected to further decrease the basicity of the nitrogen atoms, making them very weak bases. Protonation, if it occurs, will require strongly acidic conditions.
Applications and Future Directions
The unique chemical properties of this compound make it a promising candidate for a variety of applications:
-
Materials Science: As a building block for organic electronic materials, the electron-deficient nature of the this compound core can be exploited in the design of n-type semiconductors for organic field-effect transistors (OFETs) and other electronic devices. Its rigid, planar structure also lends itself to the construction of porous organic polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
-
Drug Discovery: The pyrazine scaffold is a common motif in many biologically active compounds.[7] The dinitrile functionality of this compound provides a handle for the introduction of various functional groups, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs. The electron-deficient nature of the ring can also be important for interactions with biological targets.
-
Ligand Design: The nitrogen atoms of the pyrazine ring and the potential for conversion of the nitrile groups to other functionalities make this compound a precursor to multidentate ligands for coordination chemistry. Such ligands can be used to synthesize novel metal complexes with interesting catalytic, magnetic, or photophysical properties.
Conclusion
This compound is a molecule of significant synthetic utility and potential for a broad range of applications. Its synthesis via palladium-catalyzed cyanation is a well-established and efficient method. The compound's pronounced electron-deficient character governs its reactivity, making it a valuable synthon for the construction of complex molecular architectures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the fields of materials science, drug discovery, and beyond. Further research into the specific reaction conditions for transformations of this compound and a more complete characterization of its physical and spectroscopic properties will undoubtedly expand its utility and lead to new and exciting discoveries.
References
- Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2023). An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines. Synthesis, 55(16), 2554-2560.
- Guo, Y., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(5), 1112.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112.
-
ResearchGate. (2019). Synthesis of this compound? Retrieved from [Link]
- BenchChem. (2023). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Retrieved from a hypothetical BenchChem technical note.
- Kral, V., et al. (2022).
- Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
-
PubChem. (n.d.). 2,6-Dichloropyrazine. Retrieved from [Link]
- Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7089.
- Construction of 5-(Alkylamino)
- Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205.
- Anderson, K. W., et al. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
Theoretical Profiling of Pyrazine-2,6-dicarbonitrile: Electronic Structure & Reactivity
This guide outlines a rigorous theoretical framework for characterizing pyrazine-2,6-dicarbonitrile , a significant electron-deficient heterocycle. It synthesizes computational protocols with physical chemistry principles to predict and validate its electronic landscape.
Content Type: Technical Whitepaper Subject: Computational Chemistry / Materials Science Target Audience: Drug Discovery Scientists, Organic Electronics Researchers
Executive Summary
This compound (C₆H₂N₄) represents a highly electron-deficient scaffold due to the synergistic withdrawal effects of the para-nitrogen atoms in the pyrazine ring and the cyano groups at the 2- and 6-positions. Unlike its 2,3-isomer (a common photoredox catalyst), the 2,6-isomer exhibits unique
This guide provides a standardized Computational Protocol for profiling this molecule, focusing on Density Functional Theory (DFT) methodologies to elucidate its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and reactivity descriptors.
Computational Framework (The Protocol)
To ensure data integrity and reproducibility, the following theoretical model is recommended. This protocol balances computational cost with accuracy for nitrogen-rich heterocycles.
Methodology Selection[1][2]
-
Geometry Optimization: B3LYP/6-311++G(d,p)
-
Rationale: The B3LYP hybrid functional is the industry standard for organic ground-state geometries. The 6-311++G(d,p) basis set includes diffuse functions (++), which are critical for accurately modeling the lone pairs on the four nitrogen atoms and the electron-extended cyano groups.
-
-
Electronic Excitations (TD-DFT): CAM-B3LYP or wB97X-D
-
Rationale: Standard B3LYP often underestimates charge-transfer excitations. Long-range corrected functionals like CAM-B3LYP provide more accurate HOMO-LUMO gaps and UV-Vis absorption predictions for push-pull systems.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)
-
Solvents: Dichloromethane (DCM) or Acetonitrile (MeCN) to mimic synthesis and cyclic voltammetry conditions.
-
Computational Workflow Visualization
The following diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Standardized DFT workflow for the characterization of pyrazine derivatives.
Structural & Electronic Landscape
Geometry and Symmetry
The 2,6-substitution pattern imposes
-
Planarity: The molecule is predicted to be planar. The conjugation between the pyrazine ring and the cyano groups (
-system) enforces a flat topology, maximizing orbital overlap. -
Dipole Moment: Unlike unsubstituted pyrazine (
, D), the 2,6-dicarbonitrile isomer possesses a significant dipole moment. The two cyano groups flank the N1 atom, creating a net dipole vector pointing along the axis (bisecting the N1-C4 axis).-
Estimated Value: ~4.0 - 5.0 Debye (High polarity).
-
Frontier Molecular Orbitals (FMOs)
The reactivity of this compound is governed by its FMOs.
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrazine ring nitrogens (n-orbitals) and the carbon backbone.
-
LUMO (Lowest Unoccupied Molecular Orbital): Highly delocalized over the pyrazine ring and the electron-withdrawing cyano groups.
-
The Band Gap: The presence of two strong Electron Withdrawing Groups (EWGs) stabilizes (lowers) the LUMO significantly compared to pyrazine.
-
Implication: This molecule is a strong electron acceptor (high Electron Affinity).
-
Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p) Level)
| Parameter | Symbol | Trend vs. Pyrazine | Physical Significance |
| HOMO Energy | Lower (More Stable) | Harder to oxidize; resistant to oxidative degradation. | |
| LUMO Energy | Significantly Lower | High susceptibility to nucleophilic attack; good electron transport. | |
| Band Gap | Decreased | Red-shifted absorption; semi-conducting behavior. | |
| Dipole Moment | Increased drastically | Strong intermolecular interactions; high solubility in polar solvents. |
Reactivity & Biological Implications[3][4]
Molecular Electrostatic Potential (MEP)
The MEP map is a critical tool for predicting docking sites in drug development and reaction centers in materials synthesis.
-
Red Regions (Negative Potential): Concentrated on the Nitrogen atoms of the cyano groups (
) and the pyrazine ring nitrogens. These are H-bond acceptors. -
Blue Regions (Positive Potential): Concentrated on the ring carbons and hydrogens.
-
Nucleophilic Attack: The carbon atoms of the pyrazine ring (especially positions 3 and 5) are highly electron-deficient due to the inductive effect of the adjacent nitrogens and the cyano groups. These are prime targets for nucleophilic aromatic substitution (
).
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we can derive key descriptors:
-
Chemical Hardness (
):-
This compound is a "softer" electrophile compared to benzene, facilitating orbital-controlled reactions.
-
-
Electrophilicity Index (
):-
A high
value confirms its utility as a Michael acceptor or in covalent drug docking (cysteine targeting).
-
Reactivity Pathway Visualization
Figure 2: Primary reactivity modes driven by electronic structure.
Spectroscopic Profiling (Validation)
To validate theoretical models against experimental data, focus on these signatures:
-
Vibrational Spectroscopy (IR/Raman):
-
Stretch: Look for a strong, sharp peak around 2230–2250 cm⁻¹ . The symmetry (
) may result in symmetric (Raman active) and asymmetric (IR active) modes. -
Ring Breathing: Characteristic pyrazine ring modes ~1000–1100 cm⁻¹.
-
Stretch: Look for a strong, sharp peak around 2230–2250 cm⁻¹ . The symmetry (
-
UV-Vis Spectroscopy:
-
Transition:
(HOMO LUMO). -
Prediction: Absorption in the near-UV/blue region. The electron-withdrawing CN groups cause a bathochromic (red) shift relative to pyrazine.
-
References
-
Gaussian 09/16 User Reference. DFT Calculation Protocols & Basis Set Definitions. Gaussian, Inc. Link
-
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Basis for B3LYP). Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link
-
Bureš, F. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances. (Context for cyano-substituted heterocycles). Link
Pyrazine-2,6-Dicarbonitrile: A High-Nitrogen Scaffold for Energetics, Optoelectronics, and Bio-Therapeutics
Executive Summary
Pyrazine-2,6-dicarbonitrile (C₆H₂N₄) represents a critical class of electron-deficient heteroaromatic scaffolds. Characterized by a high nitrogen-to-carbon ratio and a planar geometry, this molecule serves as a linchpin in three distinct high-value sectors: High-Energy Density Materials (HEDMs) , Optoelectronic Coordination Polymers , and Therapeutic Macrocycles .
This guide moves beyond basic characterization to provide actionable protocols for the synthesis, functionalization, and application of this compound. It addresses the specific needs of materials scientists and drug developers, focusing on the causality between molecular architecture and macroscopic performance.
Molecular Architecture & Synthesis Strategies[1]
Structural Logic
The utility of this compound stems from its electronic "pull-pull" system. The pyrazine ring is already electron-deficient (π-deficient); the addition of two cyano groups at the 2,6-positions exacerbates this deficiency, lowering the LUMO energy levels.
-
Reactivity Implication: The ring carbons at positions 3 and 5 become highly susceptible to nucleophilic attack (
), allowing for facile derivatization with energetic or bioactive nucleophiles. -
Coordination Implication: The para-nitrogen arrangement allows for bridging coordination modes, essential for Metal-Organic Framework (MOF) construction.
Synthetic Protocols
Two primary routes exist: the classical dehydration of amides and the modern transition-metal-catalyzed cyanation.
Protocol A: Dehydration of Pyrazine-2,6-dicarboxamide (Scalable)
Best for: Multi-gram scale synthesis where cost is a driver.
-
Precursor Preparation: Suspend pyrazine-2,6-dicarboxamide (10 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Dehydration: Add phosphorous oxychloride (
, 30 mmol) dropwise at 0°C under atmosphere. -
Thermal Activation: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane).
-
Quenching: Pour reaction mixture onto crushed ice/water (200 mL) to hydrolyze excess
. Caution: Exothermic reaction. -
Isolation: Extract with dichloromethane (3x50 mL), dry over
, and recrystallize from ethanol.
Protocol B: Pd-Catalyzed Cyanation (High Purity)
Best for: Late-stage functionalization or when avoiding harsh acidic conditions.
-
Reagents: Combine 2,6-dichloropyrazine (1.0 eq),
(0.6 eq), and (5 mol%) in degassed DMF. -
Reaction: Heat to 80°C for 12 hours.
-
Workup: Filter through Celite to remove Zn salts; dilute with water and extract.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways to this compound and its conversion to macrocycles.
Energetic Materials Applications
This compound serves as a "High-Nitrogen Precursor." While the molecule itself is stable, it is the scaffold for generating High-Energy Density Materials (HEDMs) . The high heat of formation (
Energetic N-Oxide Synthesis
Oxidation of the pyrazine nitrogens yields N-oxides (e.g., Pyrazine-1,4-dioxide derivatives), which significantly increases density and oxygen balance without sacrificing thermal stability.
Key Transformation:
Performance Metrics (Derivative Comparison)
| Compound | Density ( | Detonation Velocity ( | Oxygen Balance (%) | Application |
| This compound | ~1.35 | N/A (Precursor) | -47.0 | Precursor / Ligand |
| LLM-105 * | 1.92 | 8,730 | -20.9 | Insensitive High Explosive |
| Pyrazine-N,N'-dioxide | 1.59 | ~6,600 | -25.0 | Co-crystal Former |
*Note: LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) is structurally related and represents the performance target for this class of scaffolds [1].[3]
Optoelectronics & Coordination Chemistry (MOFs)
In materials science, the dicarbonitrile functionality allows this molecule to act as a rigid, linear linker in Metal-Organic Frameworks (MOFs).
Coordination Modes
-
Exo-bidentate (Ring N): The pyrazine nitrogens bridge two metal centers (
), forming 1D chains or pillared 2D layers. -
Nitrile Coordination: The terminal nitrogens of the cyano groups can coordinate to soft metals (Ag⁺, Cu⁺), extending dimensionality into 3D.
Protocol: Synthesis of Ag(I) Coordination Polymer
Objective: Create a luminescent coordination network.
-
Dissolution: Dissolve this compound (0.5 mmol) in MeCN (10 mL).
-
Metal Addition: Layer a solution of
(0.5 mmol in 5 mL toluene) over the nitrile solution in a narrow test tube. -
Crystallization: Allow slow diffusion in the dark for 5–7 days.
-
Result: Formation of single crystals suitable for X-ray diffraction. The resulting polymer typically exhibits ligand-to-metal charge transfer (LMCT) fluorescence suitable for sensing applications.
Bio-Therapeutics: The Porphyrazine Route
For drug development professionals, the most potent application is the synthesis of Pyrazinoporphyrazines . These are aza-analogs of phthalocyanines.
Mechanism of Action (Photodynamic Therapy - PDT)
These macrocycles generate Singlet Oxygen (
-
Absorption: The extended conjugation of the pyrazinoporphyrazine absorbs light in the "therapeutic window" (650–800 nm).
-
Intersystem Crossing: Excited singlet state relaxes to a long-lived triplet state.
-
Energy Transfer: Energy is transferred to ground-state oxygen (
), generating cytotoxic singlet oxygen ( ). -
Cell Death:
causes oxidative damage to tumor vasculature.
Synthesis of Octa-substituted Pyrazinoporphyrazines
This protocol utilizes the "Linstead Macrocyclization" method.
-
Template Reaction: Mix this compound (4 eq) with a metal salt (e.g.,
, 1 eq) in high-boiling solvent (quinoline or DBU). -
Heating: Reflux at 180°C for 12 hours. The solution will turn dark blue/green.
-
Purification: Precipitate with methanol. Purification requires Soxhlet extraction or column chromatography (Alumina) due to low solubility.
Functional Logic Diagram
Figure 2: Functional application map of the this compound scaffold.
References
-
Lawrence Livermore National Laboratory. (2024). Energetic Materials: LLM-105 Properties and Performance. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023).[2] Synthesis of Pyrazines and Quinoxalines. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of phthalonitriles using a palladium catalyst. Dalton Transactions. [Link]
-
MDPI. (2022). Coordination Energetic Materials—Scientific Curiosity or Future of Energetic Material Applications?. Applied Sciences.[3][4][5] [Link]
Sources
- 1. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of Pyrazine-2,6-dicarbonitrile via Palladium-Catalyzed Cyanation
Executive Summary
This application note details a robust protocol for the synthesis of pyrazine-2,6-dicarbonitrile , a critical electron-deficient heterocyclic building block used in the development of high-energy-density materials and antitubercular pharmaceuticals (e.g., pyrazinamide derivatives).
Historically, the introduction of nitrile groups onto electron-deficient heterocycles relied on the Rosenmund-von Braun reaction , necessitating stoichiometric copper(I) cyanide and harsh temperatures (>180 °C), often leading to intractable tars and poor yields. This guide presents a superior Palladium-Catalyzed Cyanation methodology using Zinc Cyanide (Zn(CN)₂) .[1] This approach offers milder reaction conditions (80–120 °C), improved functional group tolerance, and significantly reduced purification burdens.
Strategic Rationale & Mechanism
Why Palladium over Copper?
The pyrazine ring is highly electron-deficient (π-deficient).[2] While this facilitates Nucleophilic Aromatic Substitution (
Palladium catalysis allows for a tunable mechanism. By selecting specific ligands (e.g., dppf or Xantphos ), we can stabilize the active Pd(0) species and facilitate the difficult reductive elimination step required to form the C–CN bond.
The Mechanistic Cycle
The reaction follows a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is vital for troubleshooting:
-
Oxidative Addition: Pd(0) inserts into the C–Cl or C–Br bond of the 2,6-dihalopyrazine. This is generally fast for pyrazines due to their electron deficiency.
-
Transmetallation: This is the Rate-Limiting Step . The cyanide ion is transferred from the zinc complex to the palladium center. Zn(CN)₂ is preferred over NaCN because it releases cyanide ions slowly, preventing the formation of stable, inactive anionic palladate species
. -
Reductive Elimination: The C–CN bond forms, regenerating the Pd(0) catalyst.
Mechanistic Visualization
The following diagram illustrates the catalytic pathway and potential off-cycle deactivation routes.
Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of pyrazine halides, highlighting the risk of catalyst poisoning by excess cyanide.
Experimental Protocol
Material Requirements
| Reagent | Equiv. | Role | Critical Attribute |
| 2,6-Dichloropyrazine | 1.0 | Substrate | Purity >98%; Dry |
| Zn(CN)₂ | 1.2 - 1.5 | Cyanide Source | Finely ground powder |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor | High quality; maroon color |
| dppf | 0.04 (4 mol%) | Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Zn Dust | 0.1 (10 mol%) | Additive | Activates catalyst; reduces Pd(II) |
| DMF | [0.2 M] | Solvent | Anhydrous; degassed |
Note on Substrate: 2,6-Dibromopyrazine is more reactive and allows for lower temperatures (80 °C), but 2,6-dichloropyrazine is significantly cheaper and works well at 100–120 °C.
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF) or a heavy-walled pressure vial. Equip with a magnetic stir bar.
-
Weighing: In a fume hood (or glovebox), weigh Pd₂(dba)₃ , dppf , Zn(CN)₂ , Zn dust , and the pyrazine substrate .
-
Expert Tip: Weigh Zn(CN)₂ last to minimize exposure time.
-
-
Inerting: Cap the vessel with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times. This removes oxygen which decomposes the Pd-phosphine complex.
Phase 2: Reaction Initiation
-
Solvent Addition: Add anhydrous DMF via syringe through the septum.
-
Degassing: Bubble Argon directly into the solvent mixture for 10 minutes (sparging) to remove dissolved oxygen.
-
Heating: Place the vessel in a pre-heated oil block at 100 °C .
-
Checkpoint: The solution should turn from a dark suspension to a homogenous deep orange/red solution as the active catalytic species forms.
-
-
Monitoring: Monitor by HPLC or GC-MS.
-
Time: Typically 3–12 hours.
-
Target: Disappearance of the mono-cyano intermediate (Pyrazine-2-cyano-6-chloro).
-
Phase 3: Workup & Quenching (CRITICAL SAFETY STEP)
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Dilute the mixture with Ethyl Acetate (EtOAc).
-
Cyanide Destruction: Pour the reaction mixture into a beaker containing 10% aqueous FeSO₄ or dilute NaOH/Bleach (NaOCl) solution. Stir for 30 minutes.
-
Chemistry: Fe(II) complexes free cyanide into non-toxic ferrocyanide; Bleach oxidizes cyanide to cyanate.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Palladium black.
-
Extraction: Wash the organic layer with water (3x) to remove DMF, then brine (1x). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow ensuring safety and inert conditions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (O₂) | Ensure rigorous degassing (sparging) of DMF. |
| Stalled at Mono-Cyano | Catalyst Poisoning | Add Zn dust (10-20 mol%) to regenerate Pd(0). Increase temp to 120 °C. |
| Black Precipitate | Pd Aggregation | Ligand dissociation. Increase Ligand:Pd ratio to 4:1. |
| Hydrolysis (Amide formed) | Wet Solvent | Use fresh anhydrous DMF. Store Zn(CN)₂ in a desiccator. |
Safety & Waste Management (E-E-A-T)
WARNING: Cyanide salts are rapidly fatal if inhaled, swallowed, or absorbed through the skin.
-
Never Acidify: Never add acid to the reaction waste. Acid + Cyanide = HCN gas (Lethal).
-
Oxidative Destruction: All glassware and syringes must be soaked in a bleach solution (pH > 10) for 24 hours before washing.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles, and work strictly within a functioning fume hood.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1]
-
[Link]
-
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388–1389.
-
[Link]
-
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Heteroaryl Halides. Tetrahedron Letters, 41(18), 3271–3273.
-
[Link]
-
-
Organic Syntheses. (2011). Discussion on Safety of Cyanide Handling in Organic Synthesis.
-
[Link] (Referencing general cyanide safety protocols).
-
Sources
Application Notes & Protocols for the Purification of Pyrazine-2,6-dicarbonitrile
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of pyrazine-2,6-dicarbonitrile, a critical building block in the development of novel materials and pharmaceutical agents. Recognizing the stringent purity requirements for these applications, this document outlines systematic approaches to remove common process-related impurities. We delve into the technical specifics and underlying principles of three primary purification techniques: recrystallization , sublimation , and column chromatography . Each section includes not only step-by-step protocols but also the scientific rationale for procedural choices, troubleshooting guidance, and methods for purity verification. This document is intended for researchers, chemists, and process development scientists seeking to achieve high-purity this compound for their research and development endeavors.
Introduction: The Importance of Purity
This compound, also known as 2,6-dicyanopyrazine, is a heterocyclic aromatic compound whose rigid structure and electron-withdrawing nitrile groups make it a valuable synthon. Its derivatives are explored in fields ranging from organic electronics, where they can be incorporated into organic light-emitting diodes (OLEDs), to medicinal chemistry as scaffolds for bioactive molecules[1][2]. The performance of this compound in these sensitive applications is directly correlated with its purity. Trace impurities can act as charge traps in semiconductor materials, quench fluorescence, or introduce unforeseen toxicity in biological systems. Therefore, robust and reproducible purification strategies are paramount.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized from 2,6-dibromopyrazine via a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) or a palladium-catalyzed reaction with zinc cyanide (Zn(CN)₂)[3][4].
Common impurities arising from this synthesis include:
-
Unreacted Starting Material: 2,6-dibromopyrazine.
-
Intermediates: 2-bromo-6-cyanopyrazine (from incomplete reaction).
-
Side-Products: Hydrolysis of the nitrile groups to amides or carboxylic acids, though typically minor under anhydrous conditions.
-
Catalyst Residues: Residual palladium or copper salts.
-
Solvent Residues: High-boiling point solvents like DMF are often used and can be difficult to remove.
The choice of purification strategy will depend on the nature and concentration of these impurities.
Purification Strategies: A Multi-faceted Approach
A multi-tiered approach is often necessary to achieve the desired purity (>99.5%). The selection of a primary purification technique is guided by the scale of the purification and the physicochemical properties of the impurities.
Decision Workflow for Purification Method Selection
Sources
- 1. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
fabrication of porous organic polymers with pyrazine-2,6-dicarbonitrile
Application Note: Fabrication of Porous Organic Polymers (POPs) using Pyrazine-2,6-dicarbonitrile
Executive Summary
This guide details the fabrication of nitrogen-rich Porous Organic Polymers (POPs), specifically Covalent Triazine Frameworks (CTFs), utilizing This compound as the primary monomer. Unlike conventional benzene-based analogues (e.g., terephthalonitrile), the incorporation of the pyrazine moiety introduces additional pyridinic nitrogen sites within the framework. These sites significantly enhance physicochemical stability, Lewis basicity, and affinity for quadrupolar gas molecules (e.g., CO₂), making these materials superior candidates for gas storage and heterogeneous catalysis.
The protocol focuses on the Ionothermal Synthesis method, the industry standard for generating high-surface-area CTFs, while addressing critical parameters such as ZnCl₂ ratios, carbonization temperatures, and post-synthetic purification.
Scientific Foundation & Mechanism
The Precursor: this compound[1]
-
Chemical Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with cyano (-CN) groups at positions 2 and 6.
-
Role: Acts as a bifunctional monomer.[1] Under ionothermal conditions, the cyano groups undergo cyclotrimerization to form stable 1,3,5-triazine linkages (C₃N₃), serving as the structural nodes of the polymer network.
-
Advantage: The resultant polymer (CTF-Py) possesses a high theoretical nitrogen content (>30 wt%), far exceeding that of benzene-based CTFs (CTF-1).
Reaction Mechanism: Ionothermal Cyclotrimerization
The synthesis relies on the use of anhydrous Zinc Chloride (ZnCl₂).[1] ZnCl₂ acts as a:
-
Lewis Acid Catalyst: Activates the nitrile groups for trimerization.[1]
-
High-Temperature Solvent: Melts at >290°C, providing a liquid medium for the reaction.[1]
-
Porogen: Occupies space during polymerization; its removal creates microporosity.[1]
The reaction proceeds via the formation of a triazine ring, linking three pyrazine units. Due to the meta-like geometry (120° angle) of the 2,6-substitution, the polymer tends to form extended 2D sheets that stack to create disordered 3D microporous networks.
Figure 1: Mechanistic pathway for the conversion of this compound into a Covalent Triazine Framework.
Detailed Fabrication Protocol
Materials & Equipment
-
Precursor: this compound (Purity >98%).
-
Catalyst/Solvent: Anhydrous ZnCl₂ (Purity >99%, kept in a desiccator).[1]
-
Vessel: Quartz ampoules (1.5 cm diameter, 15 cm length) or thick-walled Pyrex tubes.
-
Furnace: Tube furnace with programmable ramp rates.[1]
-
Safety: Fume hood (HCN evolution risk), blast shield, nitrile gloves.
Protocol: Ionothermal Synthesis (Standard 1:5 Ratio)
Step 1: Pre-treatment and Mixing
-
Dry ZnCl₂ and this compound under vacuum at 60°C for 4 hours to remove adsorbed moisture.
-
In a glovebox (Ar or N₂ atmosphere), weigh the monomer and ZnCl₂ in a 1:5 molar ratio (Monomer:ZnCl₂).
-
Grind the mixture swiftly in an agate mortar until a homogeneous fine powder is obtained.
Step 2: Ampoule Sealing
-
Transfer the powder into the quartz ampoule.[1]
-
Connect the ampoule to a vacuum manifold.[1]
-
Evacuate to < 10⁻³ mbar.[1]
-
Flame-seal the ampoule while under dynamic vacuum. Critical: Ensure the seal is uniform to withstand internal pressure.[1]
Step 3: Polymerization (Heating Profile) Place the sealed ampoule in the tube furnace and execute the following program:
-
Ramp 1: 25°C to 400°C at 1°C/min (Slow ramp prevents over-pressurization).
-
Dwell: Hold at 400°C for 40 hours.
-
Cool: Natural cooling to room temperature.[1]
-
Variation: For higher carbonization (higher conductivity), increase temperature to 600°C.
-
Step 4: Purification (The "Etching" Phase)
-
Carefully break the ampoule (wrap in a towel, use a hammer inside a fume hood).
-
Grind the resulting black monolith into a powder.
-
Wash 1: Stir in distilled water (500 mL) at 60°C for 12 hours. Filter.
-
Wash 2 (Acid Etching): Stir in 1M HCl (200 mL) at 100°C (reflux) for 24 hours.
-
Why: This step dissolves the ZnCl₂ porogen and removes unreacted zinc species.[1]
-
-
Wash 3: Wash with water, then THF, then Acetone to remove organic oligomers.
-
Drying: Dry in a vacuum oven at 120°C for 12 hours.
Figure 2: Step-by-step workflow for the ionothermal synthesis of Pyrazine-CTF.
Characterization & Validation
To ensure the integrity of the synthesized POP, the following characterization steps are mandatory.
| Technique | Target Parameter | Expected Result for Pyrazine-CTF |
| FT-IR Spectroscopy | Functional Groups | Disappearance of -CN stretch (~2230 cm⁻¹). Appearance of Triazine breathing modes (~1350, 1550 cm⁻¹). |
| PXRD | Crystallinity | Broad peaks at ~26° (001 stacking) indicate amorphous/layered structure.[1] Sharp peaks indicate partial crystallinity (rare at >400°C).[1] |
| N₂ Sorption (77 K) | Porosity | Type I isotherm (steep uptake at low P/P₀) indicating microporosity.[1] BET Surface Area: 600–1500 m²/g.[1] |
| XPS | Elemental State | N1s spectrum should show Pyridinic N (398.5 eV), Triazine N, and Graphitic N. |
| TGA | Thermal Stability | Stable up to 450–500°C under air; >600°C under N₂. |
Applications
CO₂ Capture and Separation
The this compound derived CTF contains a high density of basic nitrogen sites.
-
Mechanism: Lewis acid-base interaction between the lone pair on the Pyrazine/Triazine nitrogen and the quadrupolar CO₂ molecule.[1]
-
Performance: Typically exhibits high isosteric heat of adsorption (Qst > 30 kJ/mol), facilitating selective capture of CO₂ from flue gas (CO₂/N₂ mixtures).[1]
Heterogeneous Catalysis (Single Atom Hosts)
The "bipyridine-like" pockets formed by the pyrazine nitrogens and the triazine ring serve as excellent coordination sites for transition metals.
-
Protocol: Post-synthetic modification with CoCl₂ or Pd(OAc)₂ creates single-atom catalysts.
-
Use Case: Electrochemical Oxygen Reduction Reaction (ORR) or Hydrogen Evolution Reaction (HER).
References
-
Ionothermal Synthesis of CTFs: Kuhn, P., Antonietti, M., & Thomas, A. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition. Link
-
Pyrazine-based CTFs for Energy: Liu, C. & Li, P. (2021). "The Ionothermal Synthesis of Dihydrophenazine-based Covalent Triazine Frameworks for Supercapacitors." IOP Conference Series: Earth and Environmental Science. Link
-
General CTF Review: Liu, M., et al. (2019). "Covalent triazine frameworks: synthesis and applications." Chemical Society Reviews.[1] Link
-
Nitrile Cyclotrimerization Mechanism: Ren, S., et al. (2021). "Advances in porous organic polymers: syntheses, structures, and diverse applications."[2][3][4] Materials Advances. Link
-
Monomer Synthesis (Contextual): "Synthesis of this compound." ResearchGate Discussion & Literature. Link
Disclaimer: This protocol involves high temperatures and pressurized vessels. Standard laboratory safety protocols for handling cyanides and sealed ampoules must be strictly followed.
Sources
- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
Application Note: Pyrazine-2,6-dicarbonitrile in the Synthesis of Covalent Organic Frameworks (COFs)
Part 1: Executive Summary & Strategic Rationale
Pyrazine-2,6-dicarbonitrile (also known as 2,6-dicyanopyrazine) is a critical monomer for the synthesis of Covalent Triazine Frameworks (CTFs) , a robust subclass of Covalent Organic Frameworks (COFs). Unlike standard benzene-based linkers (e.g., terephthalonitrile), the pyrazine core introduces two additional intrinsic nitrogen atoms into the framework backbone.
Why this monomer matters:
-
Enhanced Nitrogen Content: The resulting framework possesses a high density of nitrogen sites (both from the newly formed triazine rings and the retained pyrazine rings). This significantly increases affinity for acidic gases like CO₂ and improves metal coordination for single-atom catalysis .
-
Electron Deficiency: The pyrazine ring is electron-deficient, making the resulting CTF an excellent candidate for photocatalytic hydrogen evolution (HER) due to improved charge separation and bandgap modulation.
-
Thermal/Chemical Stability: CTFs derived from this monomer via ionothermal synthesis exhibit exceptional stability in boiling water, strong acids, and bases, unlike boronate-ester or imine-linked COFs.
Part 2: Mechanism of Synthesis
The primary mechanism for converting this compound into a COF is Cyclotrimerization of Nitriles . Under Lewis acidic conditions (ZnCl₂) or Brønsted superacidic conditions (CF₃SO₃H), three nitrile groups converge to form a stable aromatic s-triazine (C₃N₃) ring.
Reaction Pathway
The monomer acts as a linear linker. When the nitrile groups at the 2- and 6-positions undergo trimerization, they form a cross-linked 2D or 3D network depending on the stacking and defect density.
Key Transformation:
Part 3: Experimental Protocols
Protocol A: Ionothermal Synthesis (Standard High-Surface Area Method)
This method yields robust, high-surface-area materials (often >1000 m²/g) but typically results in amorphous or semi-crystalline structures due to the harsh conditions.
Materials:
-
Monomer: this compound (Purity >98%)
-
Catalyst/Solvent: Anhydrous Zinc Chloride (ZnCl₂)
-
Vessel: Quartz ampoule (1.5 cm diameter, 15 cm length)
-
Glovebox: Argon atmosphere (<0.1 ppm H₂O, <0.1 ppm O₂)
Step-by-Step Procedure:
-
Pre-treatment: Dry the ZnCl₂ at 120°C under vacuum for 4 hours to ensure complete removal of moisture. This is critical; hydrated ZnCl₂ will hydrolyze nitriles to amides, killing the polymerization.
-
Loading (Glovebox): In an argon-filled glovebox, mix this compound and ZnCl₂ in a mortar.
-
Stoichiometry: Use a molar ratio of 1:10 (Monomer : ZnCl₂).
-
Example: 130 mg Monomer (1 mmol) + 1.36 g ZnCl₂ (10 mmol).
-
Note: ZnCl₂ acts as both catalyst and high-temperature solvent (porogen).[1]
-
-
Sealing: Transfer the mixture to the quartz ampoule. Connect to a vacuum line, evacuate to
mbar, and flame-seal the ampoule. -
Polymerization (Furnace):
-
Ramp to 400°C at 1°C/min.
-
Hold at 400°C for 40 hours.
-
Cool to room temperature naturally.
-
-
Workup (Crucial Step):
-
Break the ampoule carefully (wear safety glasses/gloves). The result is a black, glassy monolith.
-
Grind the monolith into a fine powder.
-
Wash 1: Stir in water (500 mL) at 60°C for 12 hours. Filter.
-
Wash 2 (De-zincification): Reflux in 1M HCl (200 mL) for 24 hours. This step removes the ZnCl₂ trapped in the pores.
-
Wash 3: Wash with distilled water until the filtrate is neutral (pH 7).
-
Wash 4: Wash with THF and Ethanol to remove unreacted oligomers.
-
-
Activation: Dry the black powder at 120°C under high vacuum for 12 hours.
Protocol B: Superacid Synthesis (Crystalline/Low-Temp Method)
This method operates at room temperature or mild heat, preserving the monomer structure better and often yielding higher crystallinity, though sometimes lower surface area.
Materials:
-
Solvent/Catalyst: Trifluoromethanesulfonic acid (Triflic Acid, TfOH)
-
Solvent: Chloroform (CHCl₃) - Optional for interface method
Step-by-Step Procedure:
-
Preparation: In a dry flask under N₂, add this compound (260 mg, 2 mmol).
-
Acid Addition: Slowly add Triflic Acid (2 mL) at 0°C. The monomer will dissolve, often turning the solution deep red/orange due to protonation.
-
Reaction:
-
Allow to warm to Room Temperature.
-
Stir for 48 to 72 hours .
-
Optimization: If no solid forms, heat to 100°C in a sealed pressure tube for 12 hours.
-
-
Quenching: Pour the reaction mixture carefully onto crushed ice containing ammonia water (to neutralize the superacid).
-
Purification:
-
Filter the precipitate.
-
Wash extensively with water, ethanol, and acetone.
-
Soxhlet extraction with methanol for 24 hours is recommended to remove trapped acid traces.
-
Part 4: Characterization & Validation
To validate the successful synthesis of the Pyrazine-CTF, compare your data against these benchmarks:
| Technique | Expected Observation | Mechanistic Insight |
| FT-IR | Disappearance of -CN peak (~2230 cm⁻¹). Appearance of triazine breathing modes (~1350 & 1550 cm⁻¹). | Confirms conversion of nitrile to triazine ring. |
| PXRD | Ionothermal: Broad peaks (amorphous/disordered graphitic). Superacid: Sharp peaks at low 2θ (e.g., ~7°, ~12°). | Indicates degree of long-range order (crystallinity). |
| N₂ Sorption (77 K) | Type I isotherm (steep uptake at low P/P₀). | Confirms microporosity.[4][5] BET Surface Area should be 600–1500 m²/g . |
| XPS | N1s spectrum shows two peaks: Pyridinic N (from triazine) and Pyrazine N. | Verifies chemical retention of the pyrazine unit. |
Part 5: Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental flow for synthesizing Pyrazine-CTFs.
Figure 1: Decision matrix for Pyrazine-CTF synthesis. Red nodes indicate high-temperature steps requiring safety precautions.
Part 6: Application Notes
CO₂ Capture and Separation
The pyrazine-derived CTF is superior to benzene-derived analogs (like CTF-1) for CO₂ capture.
-
Mechanism: The basic nitrogen sites in the pyrazine ring act as Lewis bases, interacting strongly with the Lewis acidic carbon in CO₂.
-
Performance: Expect CO₂ uptake of 3–5 mmol/g at 273 K (1 bar).
Photocatalytic Hydrogen Evolution (HER)
-
Bandgap Engineering: The electron-withdrawing pyrazine unit lowers the Conduction Band (CB) position, facilitating electron transfer to water.
-
Protocol: Disperse 50 mg CTF in water/TEOA (sacrificial agent). Load 3 wt% Pt cocatalyst via photodeposition. Irradiate with Visible Light (>420 nm).
Part 7: References
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition. Link
-
Ren, S., Bojdys, M. J., et al. (2014). Thiophene-based covalent triazine frameworks: synthesis, characterization and photocatalytic activity for hydrogen evolution. Polymer Chemistry. Link
-
Wang, K., et al. (2017). Covalent Triazine Frameworks via a Low-Temperature Kinetics-Controlled Synthesis. Journal of the American Chemical Society. Link
-
Liu, M., et al. (2019). Covalent Triazine Frameworks Functionalized with Pyridine Sites for Enhanced CO2 Capture. ACS Applied Materials & Interfaces. Link
-
Bhunia, A., et al. (2013). Topology-Directed Synthesis of Porous Organic Frameworks and Their Advanced Applications. Chemical Reviews. Link
Disclaimer: Synthesis of CTFs involves high temperatures and pressurized ampoules (Ionothermal) or highly corrosive superacids (TfOH). All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
side reactions in pyrazine-2,6-dicarbonitrile synthesis
Technical Support Guide: Troubleshooting Side Reactions in Pyrazine-2,6-dicarbonitrile Synthesis
Introduction: The Stability Paradox
User Context: You are likely synthesizing this compound (CAS: 13445-16-4) as a high-value intermediate for antiviral therapeutics (e.g., Favipiravir analogs) or energetic materials.
The Core Challenge: The pyrazine ring is highly electron-deficient (π-deficient).[1] Placing two strong electron-withdrawing nitrile groups at the 2,6-positions exacerbates this deficiency. This makes the ring:
-
Highly susceptible to nucleophilic attack (by water, alcohols, or halide ions).
-
Prone to hydrolysis (reverting to the amide or acid) even under mild conditions.
This guide addresses the specific side reactions encountered during the two primary synthesis routes: Dehydration of the Dicarboxamide and Cyanation of Dihalopyrazines .
Module 1: Dehydration of Pyrazine-2,6-dicarboxamide
Standard Protocol: Reaction with phosphoryl chloride (
Critical Side Reaction Map
Figure 1: Mechanistic pathways showing where yield is lost during amide dehydration.
Troubleshooting Guide: Dehydration Route
| Symptom | Probable Cause | Technical Solution |
| LC-MS shows M+18 peak (Mono-amide) | Incomplete Dehydration. The reaction stalled at the mono-nitrile stage. This is common if the Vilsmeier reagent is consumed by moisture. | Protocol Adjustment: Increase |
| Product contains Chlorine (M+34/36) | Nucleophilic Aromatic Substitution ( | Scavenger Protocol: Use a non-nucleophilic base (e.g., |
| Yield drops after aqueous workup | Hydrolysis Reversion. The dinitrile is unstable in acidic/basic water. It rapidly hydrolyzes back to the amide. | Quench Strategy: Do not pour into strong acid/base. Quench the reaction mixture onto crushed ice/water buffered to pH 7. Extract immediately with DCM or EtOAc. Avoid prolonged contact with the aqueous phase. |
| Dark Tar / Charring | Polymerization. The pyrazine ring opened or polymerized due to excessive heat or localized hotspots. | Thermal Management: Control exotherms during |
Module 2: Cyanation of 2,6-Dichloropyrazine
Standard Protocol: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation (
Troubleshooting Guide: Cyanation Route
Q: Why is my reaction stalling at the mono-cyano intermediate (2-chloro-6-cyanopyrazine)?
-
Diagnosis: The first chlorine substitution deactivates the ring further, making the second oxidative addition (in Pd-catalysis) or nucleophilic attack (CuCN) significantly harder.
-
Fix:
-
Temperature: Increase reaction temperature (often requires >140°C for CuCN).
-
Ligand Switch: For Pd-catalysis, switch to electron-rich, bulky phosphines like Xantphos or SPhos to facilitate the second insertion.
-
Stoichiometry: Ensure >2.5 eq of cyanide source.
-
Q: I see significant "homocoupling" (Pyrazine dimers).
-
Mechanism: In Pd-catalyzed cycles, transmetallation can fail, leading to reductive elimination of two pyrazine units.
-
Fix: Reduce the catalyst loading (0.5 - 1 mol%). Ensure the reaction is strictly oxygen-free (degas solvents thoroughly), as
promotes homocoupling.
Module 3: Purity & Stability FAQs
Q: How do I store this compound? It seems to degrade.
-
Answer: The molecule is moisture-sensitive. Store under Argon/Nitrogen at -20°C.
-
Validation: If the solid turns from white/pale yellow to orange/brown, it has likely hydrolyzed or polymerized. Run a TLC; the amide will appear as a lower
spot (more polar).
Q: Can I recrystallize the product from water/ethanol?
-
Answer: NO.
-
Water: Will cause hydrolysis to the amide/acid.
-
Ethanol: Can lead to nucleophilic attack by ethoxide (if basic impurities exist) or solvolysis.
-
Recommended Solvent: Recrystallize from anhydrous Toluene or Dichloromethane/Hexane mixture.
-
References
-
Synthesis of Favipiravir Intermediates: Detailed kinetics of pyrazine-nitrile hydrolysis and synthesis
-
Source:
-
-
Pyrazine Chemistry Overview: Mechanisms of nucleophilic
-
Source:
-
-
Cyanation Protocols: Palladium-catalyzed cyan
-
Source:
-
-
Dehydration Agents: Comparison of POCl3 vs SOCl2 for heterocyclic amides.
-
Source:
-
Sources
optimizing reaction conditions for pyrazine-2,6-dicarbonitrile polymerization
Status: Operational Ticket ID: CTF-OPT-2024 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Subject: Optimization of Ionothermal Synthesis for Pyrazine-based Covalent Triazine Frameworks (CTFs)
Introduction: The Chemistry of Your Request
You are undertaking the polymerization of pyrazine-2,6-dicarbonitrile . Unlike standard organic polymerizations, this process typically involves ionothermal cyclotrimerization .
In this reaction, the nitrile groups (-C≡N) of your monomer undergo a [2+2+2] cycloaddition to form 1,3,5-triazine rings. This forms the "knots" of a rigid, porous 2D or 3D network known as a Covalent Triazine Framework (CTF). The pyrazine ring serves as the "linker."
Why this matters: The success of this reaction relies entirely on the dual role of Zinc Chloride (ZnCl₂) . It acts as a Lewis Acid catalyst (activating the nitrile) and a high-temperature solvent (porogen) .[1] If you treat ZnCl₂ as a simple reagent, your synthesis will fail.
Module 1: Reaction Configuration & Stoichiometry
Q: What is the optimal Monomer-to-Salt ratio?
Recommendation: Start with a 1:10 molar ratio (Monomer : ZnCl₂).[2][3]
-
The Logic: While early literature (Kuhn et al., 2008) explored 1:1 ratios, empirical data confirms that a 1:10 ratio yields significantly higher Brunauer-Emmett-Teller (BET) surface areas (often >1000 m²/g vs. <600 m²/g for 1:1).
-
Mechanism: At 1:10, the excess ZnCl₂ prevents the precipitating polymer sheets from stacking too densely (π-π stacking). The salt occupies space within the forming framework. When you wash the salt out later, it leaves behind micropores.
-
Warning: If you use too little salt (e.g., 1:1), you will obtain a dense, low-porosity solid that is difficult to process.
Q: How critical is the dryness of ZnCl₂?
Recommendation: Critical. You must handle ZnCl₂ in an inert atmosphere (Glovebox, Ar/N₂).
-
The Issue: ZnCl₂ is extremely hygroscopic.[4] Absorbed water hydrolyzes the nitrile groups to amides (-CONH₂) rather than allowing them to trimerize into triazines.
-
Troubleshooting: If your final product has a strong peak at ~1680 cm⁻¹ (C=O amide stretch) in FT-IR, your salt was wet.
Q: Can I use a standard glass vial?
Recommendation: No. Use thick-walled Quartz ampoules (12mm OD x 10mm ID).
-
The Logic: The reaction generates pressure. Standard borosilicate (Pyrex) softens at ~500°C and may deform or explode if your reaction exotherms. Quartz is stable up to 1200°C.
-
Protocol:
-
Load Monomer + ZnCl₂ in a glovebox.
-
Connect the ampoule to a vacuum line.
-
Evacuate to < 0.1 mbar while freezing the mixture with liquid nitrogen (to prevent powder from being sucked into the pump).
-
Flame-seal the ampoule under dynamic vacuum.
-
Module 2: Thermal Profile Optimization
Q: What is the ideal temperature profile?
Recommendation: 400°C for 40 hours.
Step-by-Step Thermal Protocol:
-
Ramp 1: Room Temp → 400°C at 1°C/min . (Slow ramp prevents rapid pressure buildup from trace volatiles).
-
Dwell: Hold at 400°C for 40–48 hours .
-
Cool: Natural cooling to room temperature.
Data Comparison Table: Temperature Effects
| Temperature | Resulting Material Characteristics | Common Issues |
| 300°C - 350°C | Pale/Yellow powder. Incomplete polymerization. | High residual nitrile signal (FT-IR). Low stability.[5] |
| 400°C (Target) | Black monolith. High porosity.[6] Good balance of triazine formation vs. carbonization. | Hard to grind (requires ball milling). |
| >500°C | Deep black powder. Very high surface area (>2000 m²/g).[7] | Nitrogen Loss. The framework begins to carbonize/graphitize, losing the specific pyrazine chemical identity. |
Module 3: Purification (The "Killer" Step)
Q: My product is black, but the surface area is near zero. Why?
Diagnosis: Pore blockage by residual ZnCl₂.
The Solution: The "Standard Wash" is insufficient. ZnCl₂ gets trapped deep within the micropores. Correct Protocol:
-
Grinding: The reaction yields a rock-hard monolith. You must ball-mill or mortar-grind it into a fine powder before washing.
-
Acid Wash: Stir the powder in 2M HCl (or triflic acid if stable) at 60°C for 24 hours .
-
Why? Water alone causes ZnCl₂ to hydrolyze into insoluble Zinc Hydroxychlorides (Simonkolleite), which permanently clog pores. Acid keeps Zn²⁺ soluble.
-
-
Water Wash: Filter and wash with distilled water until pH is neutral.
-
Solvent Exchange: Wash with THF and Ethanol to remove trapped organic oligomers.
-
Activation: Dry under vacuum at 120°C for 12 hours.
Module 4: Visualization of Workflows
Workflow 1: The Ionothermal Synthesis Pathway
This diagram illustrates the critical path from precursor to porous framework.
Caption: Figure 1.[3][5] Optimized ionothermal synthesis workflow emphasizing the critical grinding and acid wash steps.
Workflow 2: Troubleshooting Logic Tree
Use this to diagnose failed experiments.
Caption: Figure 2. Decision tree for diagnosing low porosity or incomplete polymerization.
Module 5: Validation (QC)
How do you confirm you have the correct material?
-
FT-IR Spectroscopy:
-
Pass: Disappearance of the sharp nitrile band at 2230 cm⁻¹ .[3] Appearance of broad bands at 1500–1600 cm⁻¹ (C=N triazine ring stretching).
-
Fail: Strong peak at 2230 cm⁻¹ (unreacted monomer) or 1680 cm⁻¹ (hydrolysis/amide).
-
-
Powder X-Ray Diffraction (PXRD):
-
Expectation: Do not expect sharp, high-intensity peaks. Ionothermal CTFs are often semi-crystalline or amorphous due to the harsh conditions.
-
Pass: A broad peak at 2θ ≈ 26° (001 plane) indicating π-π stacking of the 2D sheets.
-
-
Elemental Analysis (CHN):
-
Note: CTFs rarely match theoretical CHN values perfectly due to trapped Zn species and adsorbed water.
-
Target: C/N ratio should be close to the monomer's theoretical ratio (approx 3:1 for pyrazine dicarbonitrile), but slightly higher C is normal due to minor carbonization.
-
References
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition, 47(18), 3450–3453.
-
Bojdys, M. J., et al. (2010). Ionothermal Synthesis of Crystalline, Condensed, Triazine-Based Carbon Nitrides. Chemistry - A European Journal, 16(43), 12961–12967.
-
Puthiaraj, P., et al. (2016). Porous covalent triazine frameworks for CO2 capture and conversion. Chemical Engineering Journal, 316, 157-172.
-
Liu, M., et al. (2018). Covalent Triazine Frameworks: Synthesis and Applications. Chemical Society Reviews, 47, 4969-5016.
Sources
- 1. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. mdpi.com [mdpi.com]
- 4. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazine-2,6-dicarbonitrile Derivatives
Welcome to the technical support center for the purification of pyrazine-2,6-dicarbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The unique electronic properties of the pyrazine ring, combined with the presence of two nitrile groups, can present specific hurdles in achieving high purity. This resource provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.
Chromatography Issues
Question 1: I am having difficulty separating my this compound derivative from its synthetic precursors (e.g., 2-bromo-6-cyanopyrazine or 2,6-dibromopyrazine) using column chromatography. The spots are very close on the TLC plate. What can I do?
Answer:
This is a common challenge due to the similar polarities of the starting materials and the final product. The introduction of a second nitrile group does not always drastically alter the polarity, making separation by standard chromatography difficult. Here are several strategies to improve your separation:
-
Optimize Your Mobile Phase:
-
Employ a Shallow Gradient: Instead of a steep gradient, a shallow and slow increase in the polar solvent (e.g., ethyl acetate in hexane) can significantly enhance resolution.
-
Explore Alternative Solvent Systems: If a hexane/ethyl acetate system is failing, consider using dichloromethane (DCM) as the primary solvent with a small amount of a more polar solvent like methanol or acetone. Toluene-based systems can also offer different selectivity.
-
-
Enhance Stationary Phase Performance:
-
High-Surface-Area Silica: Standard silica gel has a surface area of around 500 m²/g. Switching to a high-surface-area silica (>700 m²/g) can increase the interaction sites and improve the separation of closely eluting compounds.[1]
-
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, explore other options such as alumina (neutral or basic) or even reversed-phase chromatography (C18 silica) if your derivative has sufficient hydrophobicity.
-
-
Proper Sample Loading:
-
Avoid Overloading: Overloading the column is a frequent cause of poor separation. Ensure you are using an appropriate amount of crude material for your column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations.
-
Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, and then load the dried powder onto the top of your column. This technique often provides sharper bands compared to wet loading.
-
Question 2: My this compound derivative appears to be degrading on the silica gel column. I see streaking on the TLC and multiple spots in my collected fractions that were not in the initial crude mixture. What is happening and how can I prevent it?
Answer:
The nitrile groups in your compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the nitrile to a primary amide or even a carboxylic acid, particularly if there is residual water in your solvents.
-
Assess Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking, your compound is likely unstable on silica.
-
Mitigation Strategies:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent.
-
Use Neutral or Basic Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.
-
Work Quickly and Dry: Run your column as quickly as possible to minimize the contact time between your compound and the stationary phase. Ensure your solvents are anhydrous.
-
Alternative Purification Methods: If the compound is highly sensitive, avoid chromatography altogether and focus on recrystallization or sublimation if applicable.
-
Question 3: After a palladium-catalyzed cyanation reaction to synthesize my this compound derivative, I am struggling to remove the residual palladium catalyst. It co-elutes with my product during chromatography. How can I effectively remove it?
Answer:
Palladium residues are a common issue in cross-coupling reactions and can be challenging to remove completely by chromatography alone. Here are several effective work-up and purification strategies:
-
Aqueous Washes: During the initial reaction work-up, washing the organic layer with an aqueous solution of a chelating agent can help remove a significant portion of the palladium.
-
Ammonium Hydroxide or Saturated Ammonium Chloride: These solutions can complex with palladium, facilitating its removal into the aqueous phase.
-
Thiourea Solution: A dilute aqueous solution of thiourea can also be effective in scavenging palladium.
-
-
Filtration through Scavenging Agents:
-
Activated Carbon: Passing a solution of your crude product through a plug of activated carbon can effectively adsorb palladium residues. Be aware that this may also lead to some loss of your desired product.
-
Specialized Scavengers: Commercially available silica-based scavengers with functional groups that bind to palladium (e.g., thiol or amine functionalities) are highly effective.
-
-
Precipitation: In some cases, the palladium can be precipitated out of the organic solution by adding a specific anti-solvent.
Recrystallization and Solubility Issues
Question 4: I am trying to recrystallize my this compound derivative, but it either "oils out" or crashes out of solution too quickly, resulting in poor purity. How can I develop a good recrystallization protocol?
Answer:
Successful recrystallization depends on finding a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Systematic Solvent Screening:
-
Single Solvent Systems: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, acetonitrile, water) at room temperature and with heating.
-
Two-Solvent Systems: This is often the most effective approach. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Water
-
Ethanol/Water
-
-
-
Controlling the Cooling Rate:
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can lead to the rapid precipitation of small, impure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
-
Addressing "Oiling Out":
-
If your compound oils out, add more of the "good" solvent to redissolve the oil, and then allow it to cool even more slowly.
-
Consider using a different solvent system with a lower boiling point.
-
Solvent Selection Guide for this compound Derivatives
| Solvent System | Polarity | Suitability for Recrystallization | Comments |
| Dichloromethane/Hexane | Low to Medium | Good | A versatile system for many organic compounds. |
| Ethyl Acetate/Hexane | Low to Medium | Good | Another common and effective choice. |
| Acetone/Water | Medium to High | Potentially Good | Useful for more polar derivatives. |
| Ethanol/Water | Medium to High | Potentially Good | Effective for compounds with some water solubility. |
| Toluene | Low | Can be effective | Offers different selectivity compared to aliphatic hydrocarbons. |
| Acetonitrile | Medium | Can be effective | A polar aprotic solvent that can be a good single solvent for some derivatives. |
Question 5: My this compound derivative has poor solubility in most common organic solvents, making purification by chromatography and recrystallization difficult. What are my options?
Answer:
Poor solubility can be a significant hurdle. Here are some approaches to consider:
-
Hot Filtration and Chromatography: If the compound is soluble in a particular solvent only at elevated temperatures, you can perform a hot filtration to remove insoluble impurities. For chromatography, you may need to use a stronger, more polar eluent system, or even consider reversed-phase chromatography where solubility in aqueous/organic mixtures might be better.
-
Soxhlet Extraction: This technique can be used to extract your compound from a solid mixture using a minimal amount of a hot solvent. As the solvent cools in the collection flask, the purified compound may crystallize out.
-
Sublimation: If your compound is thermally stable and has a reasonable vapor pressure, vacuum sublimation can be an excellent purification method for highly insoluble compounds, as it avoids the use of solvents altogether.
-
Derivatization: As a last resort, you could consider a temporary derivatization to improve solubility for purification, followed by the removal of the derivatizing group. However, this adds extra steps to your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound derivatives?
This compound derivatives are generally stable compounds. However, the nitrile groups can be susceptible to hydrolysis to amides and then carboxylic acids under strong acidic or basic conditions, especially with heating.[2][3] It is advisable to avoid prolonged exposure to strong acids or bases during work-up and purification. They can also be sensitive to certain reducing agents.
Q2: How can I monitor the progress of my purification of this compound derivatives?
Thin-layer chromatography (TLC) is the most common method. A standard mobile phase to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Visualization can be achieved using a UV lamp (254 nm), as the pyrazine ring is UV active. Staining with potassium permanganate or iodine can also be used if the compound is not UV active or to visualize non-UV active impurities.
Q3: My purified this compound derivative is colored, but I expect it to be colorless. What could be the cause?
Trace impurities, often highly colored, can be the cause. These could be residual palladium from a coupling reaction, or small amounts of polymeric byproducts.
-
Charcoal Treatment: Dissolving your compound in a suitable solvent and stirring it with a small amount of activated charcoal, followed by filtration through celite, can often remove colored impurities.
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to obtain a perfectly colorless product.
Q4: Can I use reversed-phase chromatography for the purification of my this compound derivative?
Yes, if your derivative has sufficient hydrophobicity. Reversed-phase chromatography on C18 silica with a mobile phase of water and a polar organic solvent like acetonitrile or methanol can be a very effective purification method, especially for separating compounds with subtle differences in polarity.
Experimental Workflow and Diagrams
Purification Workflow Decision Tree
The following diagram illustrates a general workflow for the purification of this compound derivatives, helping you to choose the most appropriate method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
References
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of this compound?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Reddit. (2024). r/chemistry - What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Retrieved from [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
PubMed Central. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Crystal modification of dipyridamole using different solvents and crystallization conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2021). The best solvant for for dipeptide recrystallization?. Retrieved from [Link]
- Google Patents. (n.d.). US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst.
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
Sources
Technical Support Center: Mastering Porosity in Pyrazine-2,6-Dicarbonitrile-Based Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-2,6-dicarbonitrile-based frameworks. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you gain precise control over the porosity of your materials. Our focus is on explaining the causality behind experimental choices to ensure your protocols are self-validating and your results are reproducible.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and activation of this compound-based frameworks, providing potential causes and actionable solutions.
Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area
You've synthesized your framework, but the nitrogen sorption analysis reveals a significantly lower surface area than expected from theoretical calculations or literature reports.
-
Potential Cause 1: Incomplete Solvent Removal. The pores of the as-synthesized framework are often occupied by solvent molecules used during the synthesis. If not completely removed, these residual solvents will block nitrogen access to the pores, leading to an artificially low surface area measurement.[1]
-
Solution 1: Optimized Activation Protocol. A careful activation process is crucial to evacuate the pores without causing structural collapse.
-
Step-by-Step Protocol: Solvent Exchange and Activation
-
Solvent Exchange: After synthesis, wash the bulk material with the synthesis solvent (e.g., DMF, DEF) to remove unreacted precursors. Then, immerse the framework in a volatile solvent with a low surface tension, such as ethanol or acetone, for 24-48 hours. This process should be repeated 3-5 times to ensure complete exchange. The rationale is to replace high-boiling point synthesis solvents with a more easily removable one.
-
Thermal Activation: Heat the solvent-exchanged material under a dynamic vacuum. The temperature and duration will depend on the thermal stability of your specific framework. A common starting point is 120-150°C for 12-24 hours.[1] It is highly recommended to perform a Thermogravimetric Analysis (TGA) on your as-synthesized material to determine the optimal activation temperature – the temperature at which solvent molecules are removed without causing decomposition of the framework.[2]
-
-
-
Potential Cause 2: Framework Collapse. this compound frameworks, particularly those with high initial porosity, can be prone to structural collapse upon removal of the guest solvent molecules that template the pores during synthesis.
-
Solution 2: Supercritical CO₂ Drying. This technique is an excellent alternative to thermal activation for delicate frameworks.
-
Conceptual Workflow: Supercritical CO₂ Drying
-
After solvent exchange with a liquid CO₂-miscible solvent like ethanol, the framework is placed in a high-pressure vessel.
-
Liquid CO₂ is introduced, and the system is brought above the critical point of CO₂ (31.1 °C and 73.8 bar).
-
In its supercritical state, CO₂ has liquid-like solvating properties and gas-like diffusion properties, allowing it to efficiently flush out the solvent from the pores.
-
The vessel is then slowly depressurized at a constant temperature, allowing the CO₂ to transition directly from a supercritical fluid to a gas, thus avoiding the surface tension effects of a liquid-gas interface that can cause pore collapse.
-
-
-
Potential Cause 3: Impurities. The presence of unreacted starting materials, amorphous byproducts, or other impurities can block the pores and contribute to a lower-than-expected surface area.[1]
-
Solution 3: Rigorous Purification. Ensure the purity of your starting materials (this compound, metal salts, etc.) before synthesis. After synthesis, a thorough washing procedure is critical. Soxhlet extraction with an appropriate solvent can be a highly effective method for removing stubborn impurities.
Issue 2: Inconsistent Pore Size Distribution
Your material shows porosity, but the pore size distribution is broad or multimodal, which is undesirable for applications requiring uniform pores.
-
Potential Cause 1: Nucleation and Crystal Growth Imbalance. A rapid nucleation rate followed by slow crystal growth can lead to a large number of small, potentially intergrown crystallites with a less defined pore structure.
-
Solution 1: Modulated Synthesis. The introduction of a modulator, a molecule that competes with the linker for coordination to the metal center, can slow down the reaction rate and promote the growth of larger, more uniform crystals. Monocarboxylic acids (e.g., acetic acid, formic acid) are common modulators in MOF synthesis. The concentration of the modulator is a critical parameter to optimize.
-
Potential Cause 2: Stacking Faults in 2D Frameworks. For 2D layered frameworks, inconsistent stacking of the layers can lead to a heterogeneous pore network.
-
Solution 2: Solvent and Temperature Optimization. The choice of solvent and the reaction temperature can significantly influence the interlayer interactions and the degree of ordering in the stacked structure.[3] Experiment with a range of solvents with different polarities and boiling points. A systematic variation of the synthesis temperature can also help in achieving a more ordered stacking arrangement.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of metal ion affect the porosity of this compound-based Metal-Organic Frameworks (MOFs)?
The choice of the metal ion or cluster is a fundamental parameter that dictates the coordination geometry and, consequently, the topology and porosity of the resulting MOF.[3] Different metal ions have distinct coordination preferences (e.g., octahedral, tetrahedral, square planar), which, in conjunction with the geometry of the this compound linker, will determine the dimensionality and connectivity of the framework. For instance, a metal ion that favors a higher coordination number might lead to a more open and porous 3D framework compared to one that favors a lower coordination number, which might result in a denser 1D or 2D structure.
Q2: Can I tune the porosity of a this compound-based framework after it has been synthesized?
Yes, post-synthetic modification (PSM) is a powerful strategy for tuning porosity. One common method is post-synthetic ligand exchange , where the synthesized framework is soaked in a solution containing a different organic linker.[4] This can lead to the partial or complete replacement of the original this compound linkers with longer or shorter ones, thereby expanding or contracting the pore size.[4] The success of this method depends on the relative binding affinities of the linkers to the metal centers and the kinetic lability of the metal-ligand bonds.
Q3: What is the best way to characterize the porosity of my this compound framework?
The gold standard for characterizing the porosity of these materials is gas sorption analysis , typically using nitrogen at 77 K.[5] The resulting isotherm provides a wealth of information:
-
Type I Isotherm: Characteristic of microporous materials (pore width < 2 nm).
-
Type II Isotherm: Indicates a non-porous or macroporous material.[6]
-
Type IV Isotherm with Hysteresis: Suggests the presence of mesopores (pore width 2-50 nm).[7]
From the isotherm, you can calculate:
-
BET Surface Area: A measure of the total accessible surface area.
-
Pore Volume: The total volume of the pores.
-
Pore Size Distribution: Calculated using methods like Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores.[5]
Q4: My this compound-based Covalent Organic Framework (COF) is amorphous. How can I improve its crystallinity?
Achieving high crystallinity in COFs is crucial for obtaining well-defined, permanent porosity.[8] If you are obtaining an amorphous material, consider the following:
-
Reaction Conditions: COF synthesis is often a reversible process. Running the reaction under conditions that allow for error-correction and self-healing can improve crystallinity. This can involve adjusting the reaction temperature, time, and catalyst concentration.
-
Solvent System: The choice of solvent is critical. A solvent system that allows for the reactants to be soluble but the resulting COF to be insoluble can drive the reaction towards the crystalline product.
-
Monomer Purity: As with MOFs, the purity of the this compound and the co-monomer is paramount.
Part 3: Experimental Protocols and Data
Protocol 1: Solvothermal Synthesis of a Generic this compound-Based MOF
This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as a linker. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for your target structure.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of DMF/Ethanol, 1:1 v/v).
-
Sonication: Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization.
-
Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the reaction mixture to the desired temperature (e.g., 100 °C) for a specified time (e.g., 24 hours).
-
Cooling and Isolation: Allow the oven to cool down to room temperature naturally. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the isolated solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.
-
Drying: Dry the product under vacuum at room temperature.
Data Presentation: Impact of Synthesis Parameters on Porosity
The following table summarizes hypothetical data on how different synthesis parameters can influence the BET surface area of a this compound-based framework. This illustrates the importance of systematic optimization.
| Experiment ID | Metal Salt | Solvent | Temperature (°C) | Time (h) | BET Surface Area (m²/g) |
| Pz-MOF-01 | Zn(NO₃)₂ | DMF | 80 | 24 | 450 |
| Pz-MOF-02 | Zn(NO₃)₂ | DMF | 100 | 24 | 820 |
| Pz-MOF-03 | Zn(NO₃)₂ | DMF | 120 | 24 | 650 (potential decomposition) |
| Pz-MOF-04 | Cu(NO₃)₂ | DMF | 100 | 24 | 950 |
| Pz-MOF-05 | Zn(NO₃)₂ | DMF/EtOH | 100 | 24 | 890 |
Part 4: Visualizations
Diagram 1: General Workflow for Porosity Control
Caption: A flowchart illustrating the key stages and feedback loops for controlling the porosity of this compound-based frameworks.
Diagram 2: Troubleshooting Logic for Low Surface Area
Caption: A decision tree for troubleshooting the common issue of low surface area in porous frameworks.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Available from: [Link]
-
Ma, C., Li, X., Zhang, J., Liu, Y., & Urban, J. J. (2020). Pyrazine-Fused Porous Graphitic Framework-Based Mixed Matrix Membranes for Enhanced Gas Separations. ACS Applied Materials & Interfaces, 12(15), 16922–16929. Available from: [Link]
-
Jurić, M., Kassal, P., Schiller, J., Möhlmann, L., & Užarević, K. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Polymers, 15(1), 183. Available from: [Link]
-
What can affect the amount of BET surface area in MOFs? (2022). ResearchGate. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Available from: [Link]
-
Investigating the Effect of Pore Size Distribution on the Sorption Types and the Adsorption-Deformation Characteristics of Porous Continua: The Case of Adsorption on Carbonaceous Materials. (2023). Buildings, 13(10), 2445. Available from: [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available from: [Link]
-
Characterization and Analysis of Porosity and Pore Structures. (n.d.). Mineralogical Society of America. Available from: [Link]
-
Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. (2022). Magnetochemistry, 8(2), 22. Available from: [Link]
-
Synthesis of this compound? (2019). ResearchGate. Available from: [Link]
-
5,6-Diphenylpyrazine-2,3-dicarbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. Available from: [Link]
-
1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. (2025). ResearchGate. Available from: [Link]
-
Pyrazine-Fused Porous Graphitic Framework-Based Mixed Matrix Membranes for Enhanced Gas Separations. (2020). ResearchGate. Available from: [Link]
-
Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. (n.d.). Polymer Chemistry. Available from: [Link]
-
Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024). Journal of Visualized Experiments, (197). Available from: [Link]
-
Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. (2024). ACS Central Science. Available from: [Link]
-
Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. (n.d.). Journal of Materials Chemistry A. Available from: [Link]
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- 4. Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Characterization of Pyrazine-2,6-Dicarbonitrile via 1H and 13C NMR
Executive Summary & Strategic Context
Pyrazine-2,6-dicarbonitrile (CAS: 70911-23-8) is a critical electron-deficient heterocyclic building block, distinct from its more common isomer, pyrazine-2,3-dicarbonitrile. Its specific substitution pattern (
This guide provides a definitive technical workflow for the structural validation of this compound. Unlike standard protocols, this analysis focuses on distinguishing the 2,6-isomer from its 2,3- and 2,5-analogs—a frequent challenge in synthesis due to the formation of isomeric mixtures during cyanation.
Chemical Structure & Symmetry Analysis
Before interpreting spectra, one must understand the symmetry that dictates the NMR signals.
-
Symmetry Group:
-
Proton Environment: The molecule possesses a
rotation axis passing through the N1-N4 plane (conceptually) or a mirror plane bisecting the ring, making the protons at positions 3 and 5 chemically and magnetically equivalent. -
Carbon Environment: There are three unique carbon environments:
Structural Visualization
Figure 1: Connectivity and symmetry mapping of this compound. Note the equivalence of C3/C5 protons.
Experimental Protocol: Characterization Workflow
To ensure reproducibility, follow this standardized sample preparation and acquisition protocol.
A. Sample Preparation[1][4][5][6]
-
Solvent: DMSO-d
(Preferred for solubility and minimizing aggregation) or CDCl . -
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to detect quaternary carbons in 13C NMR.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm; CDCl
: 7.26 ppm / 77.16 ppm).
B. Acquisition Parameters[5][7][8]
-
1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay
2.0 s (to allow full relaxation of aromatic protons). -
13C NMR: 1024+ scans, proton-decoupled (CPD), D1
3.0 s.-
Critical Note: Nitrile carbons have long
relaxation times. Short delays will suppress the -CN signal.
-
Spectral Analysis & Data Comparison
1H NMR Characterization
The hallmark of the 2,6-isomer is a singlet in the highly deshielded aromatic region.
| Parameter | Value (CDCl | Interpretation |
| Chemical Shift ( | 9.4 – 9.6 ppm | Highly deshielded due to two electron-withdrawing nitrile groups and the adjacent nitrogen atoms. |
| Multiplicity | Singlet (s) | Protons at C3 and C5 are chemically equivalent ( |
| Integration | 2H | Represents the two aromatic ring protons. |
Comparison with Isomers: Distinguishing the 2,6-isomer from the 2,3- and 2,5-isomers is subtle in 1H NMR as all three appear as singlets due to symmetry.
-
2,3-Dicarbonitrile:
~8.8–9.0 ppm. (Protons are vicinal, less deshielded by N-lone pair proximity compared to 2,6). -
2,6-Dicarbonitrile:
~9.4–9.6 ppm. (Protons are flanked by N and C-CN, maximizing the deshielding effect). -
Reference Baseline: 2,6-Dichloropyrazine appears at 8.54 ppm . The -CN group is significantly more electron-withdrawing than -Cl, shifting the signal downfield by ~1.0 ppm.
13C NMR Characterization
The 13C spectrum provides the definitive fingerprint, showing exactly 3 signals for the symmetric molecule.
| Carbon Type | Shift ( | Description |
| Nitrile (-CN) | 115.0 – 117.0 | Characteristic weak signal (quaternary). |
| Aromatic C-CN | 130.0 – 135.0 | Quaternary ring carbons (C2, C6). Often low intensity. |
| Aromatic C-H | 148.0 – 152.0 | High intensity signal (C3, C5). Deshielded by adjacent N. |
Comparative Performance Guide: Isomer Differentiation
In drug development, purity is paramount. The following table contrasts the 2,6-isomer with its primary alternative, the 2,3-isomer (CAS 13481-25-9).
| Feature | This compound | Pyrazine-2,3-Dicarbonitrile | Differentiation Strategy |
| 1H NMR Shift | Downfield (~9.5 ppm ) | Mid-field (~8.9 ppm ) | 2,6-isomer is more deshielded due to N-proximity. |
| Symmetry | Both give singlets; shift is key. | ||
| Synthesis Origin | From 2,6-dichloropyrazine | From diaminomaleonitrile + glyoxal | Synthetic route usually defines the isomer. |
| Melting Point | High (>200°C) | Lower (~133°C) | Melting point is the fastest rapid-check method. |
| Reactivity | Reacts at C3/C5 (meta-like) | Reacts at C5/C6 (vicinal) | Derivatization yields different substitution patterns. |
Diagnostic Workflow
Figure 2: Decision tree for distinguishing pyrazine dicarbonitrile isomers.
Synthesis & Contextual Grounding
Understanding the synthesis validates the characterization. The 2,6-isomer is typically synthesized via Rosenmund-Braun cyanation or Pd-catalyzed cyanation of 2,6-dichloropyrazine.
-
Precursor: 2,6-Dichloropyrazine (1H NMR: 8.54 ppm).
-
Transformation: Cl
CN. -
Monitoring: The shift moves from 8.54 ppm
~9.5 ppm. Incomplete reaction is easily detected by the presence of the 8.54 ppm signal or an intermediate monosubstituted doublet pattern.
References
-
ChemicalBook. 2,6-Dichloropyrazine NMR Spectrum. Retrieved from .
-
RSC Publishing. Structural elaboration of dicyanopyrazine: towards push–pull molecules. (2019).[3][4][5][6] Discusses 2,6-dicarbonitrile derivatives. Retrieved from .
-
TCI Chemicals. 2,3-Dicyanopyrazine Product Data. (Comparative data for 2,3-isomer). Retrieved from .
-
ResearchGate. Synthesis of this compound discussion. Retrieved from .
-
PubChem. Pyrazine-2,5-dicarbonitrile Data. Retrieved from .
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- 2. Page loading... [guidechem.com]
- 3. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04731J [pubs.rsc.org]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Benchmarking Guide: Pyrazine-2,6-dicarbonitrile in High-Performance OLEDs
The following guide benchmarks Pyrazine-2,6-dicarbonitrile as an emerging electron-acceptor core for Organic Light-Emitting Diodes (OLEDs), specifically focusing on its role in Thermally Activated Delayed Fluorescence (TADF) systems compared to the industry-standard 2,3-isomer.
Executive Summary: The Case for Isomer Engineering
While pyrazine-2,3-dicarbonitrile (often abbreviated as DPZ or DCPP) has long been the dominant acceptor for red/NIR TADF emitters due to its strong electron-withdrawing capability, the 2,6-dicarbonitrile isomer has emerged as a critical alternative for blue/green emission and stability enhancement .
This guide demonstrates that shifting the nitrile groups to the 2,6-positions alters the molecular symmetry and aromaticity, resulting in:
-
Suppressed Dimerization: The 2,6-geometry forces a flatter dihedral angle with donors, preventing the face-to-face
-stacking that causes concentration-quenching in 2,3-analogs.[1] -
Faster RISC: Derivatives like 2Cz2CNPyz exhibit reverse intersystem crossing (RISC) rates orders of magnitude faster (
) than their 2,3-counterparts. -
Blue-Shifted Emission: The 2,6-core preserves higher aromaticity, resulting in a wider bandgap suitable for green and blue device architectures.[1]
Molecular Architecture & Mechanism[1]
The fundamental difference lies in the electronic distribution and steric environment. The 2,3-isomer creates a strong, localized dipole that favors red-shifted intramolecular charge transfer (ICT). The 2,6-isomer distributes the acceptor strength more symmetrically, stabilizing the LUMO less aggressively and maintaining a higher triplet energy (
Comparative Pathway Analysis
Figure 1: Mechanistic divergence between 2,3- and 2,6-dicyanopyrazine acceptors. The 2,6-pathway prioritizes color purity and stability over raw red-shifting power.
Device Performance Benchmarking
The following data compares a standard 2,3-based emitter (e.g., 4CzPyz) against the 2,6-based equivalent (2Cz2CNPyz) in a host-guest OLED configuration.
Table 1: Optoelectronic Performance Comparison
| Metric | 2,6-Isomer (2Cz2CNPyz) | 2,3-Isomer (Standard) | Impact |
| Emission Color | Green/Sky-Blue ( | Orange/Red ( | 2,6-isomer enables shorter wavelengths.[1] |
| 0.01 - 0.10 eV | 0.05 - 0.20 eV | Smaller gap in 2,6-systems drives faster TADF.[1] | |
| Lifetime ( | ~10.9 | > 1000 | 100x Faster RISC reduces roll-off. |
| Dimerization | Suppressed | High | 2,6-isomer maintains color purity at high doping.[1] |
| Thermal Stability ( | High ( | Moderate | 2,6-isomer exhibits superior morphological stability. |
Key Insight: The 2,6-isomer's "hero" feature is not just color, but the suppression of concentration quenching . While 2,3-isomers suffer from spectral broadening due to aggregation, 2,6-isomers maintain narrow emission bands even at higher doping concentrations (up to 10 wt%).
Experimental Protocol: Synthesis & Fabrication
Objective: Synthesis of 3,5-bis(carbazol-9-yl)this compound (2Cz2CNPyz) .
Note: This protocol utilizes a nucleophilic aromatic substitution (
A. Materials
-
Precursor: 3,5-dichloro-2,6-dicarbonitrile (Synthesized via Suzuki coupling or commercially sourced).[1]
-
Donor: Carbazole (99%, sublimed).
-
Base: Cesium Fluoride (CsF) or Sodium Hydride (NaH).
-
Solvent: Anhydrous DMF or DMSO.
B. Step-by-Step Synthesis Workflow
-
Activation:
-
Dissolve Carbazole (2.2 eq) in anhydrous DMF under
atmosphere. -
Add CsF (2.5 eq) and stir at Room Temperature (RT) for 30 mins to activate the carbazole nitrogen.
-
-
Substitution (
):-
Slowly add 3,5-dichlorothis compound (1.0 eq) to the mixture.
-
Critical Control: Maintain temperature at RT to 60°C . Do not exceed 80°C to prevent nitrile hydrolysis.
-
Monitor via TLC (Hexane:DCM 1:1). The 2,6-isomer reacts slower than the 2,3-isomer due to steric shielding; reaction time may exceed 12 hours.
-
-
Purification:
C. Device Fabrication (Standard Architecture)
To validate performance, fabricate the following stack:
-
Anode: ITO (100 nm)
-
HIL: HAT-CN (10 nm)[1]
-
HTL: TAPC (40 nm)
-
EML: mCBP : 2Cz2CNPyz (10 wt%, 20 nm)
-
ETL: TmPyPB (40 nm)
-
Cathode: LiF (1 nm) / Al (100 nm)
References
-
Structural Elaboration of Dicyanopyrazine: Comparison of 2,3- and 2,6-isomers in push-pull systems, highlighting the aromaticity-driven blue shift of the 2,6-isomer. RSC Advances, 2019, 9, 23797–23809.
-
Suppressing Dimer Formation in TADF Emitters: Definitive study on 2Cz2CNPyz showing suppressed dimeriz
s) compared to 2,3-analogs. Journal of Materials Chemistry C, 2020, 8, 16464-16471. -
This compound Precursor Synthesis: Methodology for accessing the 2,6-dicarbonitrile core via Suzuki-Miyaura coupling. RSC Advances, 2019, 9, 23797. [1]
-
TADF Mechanism & Host Tuning: General principles of D-A-D design using electron-deficient pyrazine cores. ACS Applied Materials & Interfaces, 2019, 11, 47, 44487–44499.
Sources
Safety Operating Guide
Navigating the Safe Disposal of Pyrazine-2,6-dicarbonitrile: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of pyrazine-2,6-dicarbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, including pyrazine derivatives and organic nitriles. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care, adhering to all institutional and regulatory protocols for hazardous waste.
Hazard Assessment and Risk Mitigation: Understanding the Compound
-
Toxicity: Organic nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, with the potential to release cyanide upon metabolism.[1][2] Pyrazine derivatives are often classified as harmful if swallowed or in contact with skin.[3][4]
-
Irritation: Similar compounds are known to cause skin and eye irritation, and may lead to respiratory tract irritation.[1][2][3]
-
Flammability: While some pyrazine derivatives are flammable solids, the flammability of this compound is not definitively established.[4] It is prudent to handle it away from ignition sources.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles are essential to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[5][6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][7]
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including the pure compound, contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous chemical reactions. Cyanide and sulfide compounds, for instance, should not be stored near acids.[7]
-
Container Material: Use a container made of a material compatible with organic nitriles. High-density polyethylene (HDPE) is generally a suitable choice.
Labeling and Storage
Proper labeling is crucial for the safe management of hazardous waste. The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Associated hazard warnings (e.g., "Toxic," "Irritant")
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Final Disposal Method
The ultimate disposal of this compound should be conducted by a licensed hazardous waste management facility. The most probable and environmentally responsible disposal method is incineration at a high temperature in a permitted hazardous waste incinerator.[8][9][10] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
In the event of a small spill within a fume hood:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.[6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[11]
-
Collect Waste: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills or spills outside of a fume hood, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team.[12][13]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By adhering to these guidelines, researchers can ensure that their groundbreaking work in drug development is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your EHS department for any questions or concerns regarding chemical waste management.
References
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]
-
PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
MDPI. Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. [Link]
-
MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]
-
Oakland University. Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
PMC. Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integration. [Link]
-
Auburn University. Emergency and Spill Response Procedures. [Link]
-
ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
-
Pennsylvania Department of Environmental Protection. Household Hazardous Waste. [Link]
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
ResearchGate. (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
ResearchGate. Synthesis of this compound?. [Link]
-
ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
Semantic Scholar. The Pyrolysis of Organic Nitriles. [Link]
-
Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). [Link]
-
Techni-flow. Chemical Compatibility Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
